3-Methylisothiazol-4-amine hydrochloride
Overview
Description
3-Methylisothiazol-4-amine hydrochloride is a chemical compound with the molecular formula C4H7ClN2S and a molecular weight of 150.63 g/mol . It is a solid at room temperature and is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
3-Methylisothiazol-4-amine hydrochloride, also known as 3-methyl-1,2-thiazol-4-amine hydrochloride, is a derivative of isothiazolinones . Isothiazolinones are known for their bacteriostatic and fungiostatic activity . They are used in cosmetics and as chemical additives for occupational and industrial usage . The primary targets of this compound are therefore bacteria and fungi.
Mode of Action
Isothiazolinones, in general, are known to inhibit the growth of bacteria and fungi . They interact with the microbial cells, disrupting their normal functions and preventing their growth .
Biochemical Pathways
Given its antimicrobial properties, it can be inferred that it interferes with essential biochemical pathways in bacteria and fungi, leading to their growth inhibition .
Pharmacokinetics
It is known that the compound has a molecular weight of 15063 , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial and fungal growth . This makes it an effective biocide in various applications, including cosmetics and industrial processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, pH, and the presence of other substances . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisothiazol-4-amine hydrochloride typically involves the cyclization of cis-N-methyl-3-thiocyanoacrylamide . This process can be carried out under inert atmosphere conditions at room temperature . The reaction conditions are crucial to ensure the purity and yield of the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar cyclization methods. The compound is often produced in bulk and used as a preservative in various products, such as paints, adhesives, and personal care items.
Chemical Reactions Analysis
Types of Reactions
3-Methylisothiazol-4-amine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3-Methylisothiazol-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
Methylisothiazolinone: Another isothiazolinone derivative with similar antimicrobial properties.
Chloromethylisothiazolinone: Often used in combination with methylisothiazolinone for enhanced antimicrobial activity.
Benzisothiazolinone: Known for its use as a preservative in various industrial applications.
Uniqueness
3-Methylisothiazol-4-amine hydrochloride is unique due to its specific molecular structure, which allows it to be used in a variety of applications, from chemical synthesis to industrial preservation. Its ability to form mixed disulfides with thiol-containing enzymes sets it apart from other similar compounds, making it a valuable antimicrobial agent.
Properties
IUPAC Name |
3-methyl-1,2-thiazol-4-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c1-3-4(5)2-7-6-3;/h2H,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQHKXUKSZPBEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1958100-55-4 | |
Record name | 4-Isothiazolamine, 3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1958100-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methyl-1,2-thiazol-4-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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